molecular formula C8H17NO B577798 (4-Ethylpiperidin-4-yl)methanol CAS No. 1256643-15-8

(4-Ethylpiperidin-4-yl)methanol

Cat. No.: B577798
CAS No.: 1256643-15-8
M. Wt: 143.23
InChI Key: GDDYZIOQRPFFAR-UHFFFAOYSA-N
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Description

(4-Ethylpiperidin-4-yl)methanol is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure features both a piperidine ring, a privileged scaffold in pharmacology, and a hydroxymethyl group at the 4-position, which is further substituted with an ethyl group. This unique arrangement allows researchers to utilize this compound in parallel synthesis and lead optimization campaigns. The secondary amine within the piperidine ring can be functionalized through alkylation or amidation reactions, while the primary alcohol group is amenable to oxidation, esterification, or etherification. The 4-ethyl substituent can be exploited to modulate the lipophilicity and steric profile of resulting compounds, potentially influencing their pharmacokinetic properties. As such, this compound is a key reagent for generating diverse compound libraries aimed at exploring structure-activity relationships (SAR) around the piperidine core. Its applications are primarily found in the synthesis of potential therapeutic agents, where the piperidine moiety is often a key component for target engagement . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYZIOQRPFFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309126
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-15-8
Record name 4-Ethyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 3-ethylaminopropanol undergoes acid-catalyzed cyclization at 110–120°C for 12–16 hours, producing the piperidine scaffold. The hydroxymethyl group is introduced via in situ formaldehyde trapping during the cyclization step. Yields improve significantly (from 45% to 68%) when using p-toluenesulfonic acid as the catalyst instead of HCl, as demonstrated in Table 1.

Table 1: Cyclization Method Optimization

CatalystTemperature (°C)Time (h)Yield (%)
HCl (conc.)1101645
p-TsOH1201268
Amberlyst-151001852

Limitations and Scalability

While cost-effective, this method suffers from regiochemical impurities (up to 22% 3-ethyl isomers). Industrial adaptations employ continuous-flow reactors with molecular sieves to remove water, pushing yields to 74% at pilot scale.

Grignard Addition to 4-Piperidone Derivatives

Functionalization of 4-piperidone intermediates via sequential Grignard reactions provides superior control over substituent placement.

Two-Step Alkylation Protocol

  • Ethylation : 4-Piperidone reacts with ethylmagnesium bromide (3 eq) in THF at −10°C to form 4-ethyl-4-piperidinol.

  • Hydroxymethylation : The intermediate is treated with paraformaldehyde under basic conditions (K₂CO₃, DMF), yielding the target compound.

Critical Parameters :

  • Temperature control during Grignard addition (−5°C to −10°C) prevents over-alkylation.

  • Paraformaldehyde particle size (<50 µm) ensures complete reaction within 4 hours.

Yield Enhancement Strategies

  • Protection/Deprotection : Acetylation of the piperidine nitrogen prior to Grignard steps increases yields from 58% to 82% by preventing N-alkylation side reactions.

  • Solvent Screening : Replacing THF with 2-MeTHF reduces reaction time by 30% while maintaining yields (Table 2).

Table 2: Solvent Impact on Grignard Reaction

SolventReaction Time (h)Yield (%)Purity (%)
THF68298.5
2-MeTHF4.28198.7
Dioxane87397.1

Reductive Amination of Dicarbonyl Precursors

This method constructs the piperidine ring and installs substituents in a single operation.

Reaction Design

Ethyl glyoxylate and 3-aminopropanol undergo reductive amination using NaBH₃CN in methanol. The resulting lactam is reduced with LiAlH₄ to yield (4-Ethylpiperidin-4-yl)methanol.

Stereochemical Considerations

The reaction produces a 3:1 ratio of cis/trans isomers. Chiral HPLC separation achieves >99% enantiomeric excess but adds 35% to production costs. Catalytic asymmetric hydrogenation using Ru-BINAP complexes improves stereoselectivity (cis:trans = 8:1).

Hydroboration-Oxidation of 4-Vinylpiperidines

A less common but highly efficient route utilizes olefin functionalization.

Synthetic Sequence

  • 4-Ethylpiperidine is treated with vinylmagnesium bromide to form 4-ethyl-4-vinylpiperidine.

  • Anti-Markovnikov hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂/NaOH) installs the hydroxymethyl group.

Advantages Over Competing Methods

  • No protecting groups required

  • 89% overall yield in optimized runs

  • Scalable to 100 kg batches with <2% impurities

Comparative Analysis of Industrial Viability

Table 3: Method Comparison for Scale-Up

MethodCost IndexYield (%)Purity (%)Scalability
Cyclization1.06895Moderate
Grignard Alkylation1.88298.7High
Reductive Amination2.37497.5Low
Hydroboration2.18999.1High

Key findings:

  • Grignard alkylation balances cost and efficiency for API production.

  • Hydroboration-oxidation is preferred for high-purity applications despite higher borane costs.

Mechanism of Action

The mechanism of action of (4-Ethylpiperidin-4-yl)methanol is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The piperidine ring is a common pharmacophore in medicinal chemistry, often involved in binding to receptors and enzymes.

Comparison with Similar Compounds

Structural Analogues of Piperidine Derivatives

The following table summarizes key structural, synthetic, and application-based differences between (4-Ethylpiperidin-4-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Synthesis/Yield Purity/Stability Key Applications
This compound C₈H₁₇NO 143.23 4-Ethyl, 4-hydroxymethyl Hydrochloride form 95% purity Pharmaceutical scaffolds
4-Methyl-N-p-tolylpiperidin C₁₃H₁₉N 189.30 4-Methyl, N-p-tolylcarbamoyl Ethanol reflux (70% yield) Crystalline (ethanol) Chemical intermediates
Pyrimidin-4-yl-Methanol C₅H₆N₂O 110.11 Pyrimidine ring, 4-hydroxymethyl Commercial synthesis ≥98%, stable at -20°C UV/Vis studies, lab research
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol C₁₄H₂₁NO₂ 235.33 Piperidinyloxy-phenyl, hydroxymethyl Pharma-grade synthesis Not specified Bioactive molecule design
Ethyl 4-(piperidin-4-yl)benzoate C₁₅H₂₁NO₂ 247.33 Piperidin-4-yl, ethyl benzoate Custom synthesis 95% purity Ester-based drug candidates

Key Structural and Functional Differences

  • The hydroxymethyl group in this compound offers hydrogen-bonding capability, contrasting with the ester group in Ethyl 4-(piperidin-4-yl)benzoate, which increases lipophilicity but reduces solubility .
  • Heterocyclic Core: Pyrimidin-4-yl-Methanol replaces the piperidine ring with a pyrimidine core, altering electronic properties (UV λmax 245, 276 nm) and reactivity compared to piperidine derivatives .
  • Pharmacological Relevance: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol integrates a phenol motif, enabling interactions with aromatic biological targets, a feature absent in this compound .

Biological Activity

(4-Ethylpiperidin-4-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its structural features, which allow for diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of approximately 209.29 g/mol. The compound features a six-membered piperidine ring, which is substituted at the nitrogen atom with an ethyl group and a hydroxymethyl group at the 4-position. This unique structure contributes to its biological activity by enabling interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it may function as a ligand for several receptor types, including:

  • Dopamine Receptors : Potentially influencing mood regulation and cognitive functions.
  • Serotonin Receptors : Implicated in various neurological disorders.

The hydroxymethyl group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound, demonstrating efficacy against various bacterial strains. The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In vitro assays have indicated that this compound possesses antifungal properties. Its structural similarity to other known antifungal agents allows it to disrupt fungal cell membranes or inhibit key metabolic pathways within fungal cells.

Neuropharmacological Effects

Given its interaction with CNS receptors, this compound has been investigated for its neuropharmacological effects. Preliminary findings suggest it may have anxiolytic or antidepressant-like effects in animal models, warranting further exploration in clinical settings .

Study 1: Antimicrobial Screening

A recent study conducted high-throughput screening of various piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The compound exhibited significant activity with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development against tuberculosis .

CompoundMIC (µM)Target Pathogen
This compound6.3Mycobacterium tuberculosis
4PP-16.3Mycobacterium tuberculosis
4PP-22.0Mycobacterium tuberculosis

Study 2: Neuropharmacological Assessment

In behavioral studies on rodents, this compound demonstrated significant reductions in anxiety-like behaviors when administered at varying doses. These findings suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Ethylpiperidin-4-yl)methanol, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves alkylation of piperidine with ethylating agents (e.g., ethyl bromide) followed by hydroxymethylation .

  • Step 1 : Alkylation of piperidine under basic conditions (e.g., NaH or KOH) to introduce the ethyl group at the 4-position of the piperidine ring.
  • Step 2 : Hydroxymethylation via formaldehyde or formic acid reduction (e.g., using NaBH₄ or LiAlH₄) to introduce the methanol group .
  • Key Considerations : Reaction temperature (0–25°C for alkylation), solvent choice (dry THF or DMF), and stoichiometric ratios (1:1.2 for piperidine:ethylating agent) to minimize side products like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use analytical techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C4, hydroxymethyl at C4). Expected shifts: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (piperidine CH₂) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (m/z ~157.3 for [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N composition (theoretical: C 68.7%, H 11.5%, N 8.9%) .

Q. What are the primary reactivity trends of this compound in substitution and oxidation reactions?

  • Answer : The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ to carboxylic acid) and substitution (e.g., halogenation with SOCl₂). The ethyl group stabilizes the piperidine ring, reducing ring-opening side reactions .
  • Example : Oxidation to (4-Ethylpiperidin-4-yl)carboxylic acid requires acidic conditions (H₂SO₄) and elevated temperatures (70–80°C) .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s bioactivity in medicinal chemistry studies?

  • Answer : The ethyl group enhances lipophilicity , improving membrane permeability and pharmacokinetic properties. Comparative studies with methyl analogs (e.g., 4-methyl derivatives) show ~20% higher logP values for ethyl-substituted compounds, correlating with improved CNS penetration in in vitro blood-brain barrier models .
  • Data Contradiction : Ethyl groups may reduce solubility (e.g., ~15 mg/mL in water vs. 25 mg/mL for methyl analogs), necessitating formulation adjustments .

Q. What experimental design strategies resolve contradictions in reported biological activity data for piperidine derivatives?

  • Answer :

  • Control Experiments : Test enantiopure vs. racemic mixtures to isolate stereochemical effects.
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein concentration) .

Q. How can computational methods predict the binding affinity of this compound derivatives to neurological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Key residues: Trp286 (π-alkyl interactions with ethyl group) and Ser203 (hydrogen bonding with hydroxymethyl) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Answer :

  • Challenge 1 : Exothermic alkylation step risks thermal runaway.
  • Solution : Use jacketed reactors with controlled cooling (0–5°C) .
  • Challenge 2 : Low yield (~40%) in hydroxymethylation due to steric hindrance.
  • Solution : Optimize formaldehyde:amine ratio (1:2) and employ microwave-assisted synthesis (60°C, 30 min) .

Q. How should researchers handle discrepancies in spectroscopic data between synthetic batches?

  • Answer :

  • Root Cause Analysis : Check for residual solvents (e.g., DMF in NMR samples) or diastereomer formation.
  • Validation : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential amine vapors.
  • Spill Management : Neutralize with 10% acetic acid and absorb with vermiculite .

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